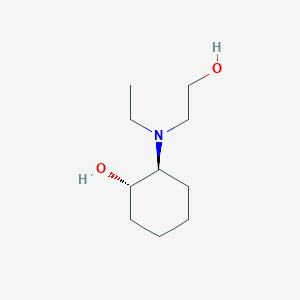
(1S,2S)-2-(Ethyl(2-hydroxyethyl)amino)cyclohexan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1S,2S)-2-(Ethyl(2-hydroxyethyl)amino)cyclohexan-1-ol is a chiral compound with potential applications in various fields, including medicinal chemistry and organic synthesis. This compound features a cyclohexane ring substituted with an ethyl(2-hydroxyethyl)amino group, making it an interesting subject for research due to its unique structural properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-2-(Ethyl(2-hydroxyethyl)amino)cyclohexan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexanone and ethylamine.
Reductive Amination: Cyclohexanone undergoes reductive amination with ethylamine in the presence of a reducing agent such as sodium cyanoborohydride.
Hydroxyethylation: The resulting intermediate is then reacted with ethylene oxide under basic conditions to introduce the hydroxyethyl group.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the process.
化学反応の分析
Types of Reactions
(1S,2S)-2-(Ethyl(2-hydroxyethyl)amino)cyclohexan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The compound can be reduced to remove the hydroxyl group, forming a simpler amine derivative.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like tosyl chloride followed by nucleophilic substitution.
Common Reagents and Conditions
Oxidation: PCC, DMSO (Dimethyl sulfoxide) with oxalyl chloride.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Tosyl chloride (TsCl), followed by nucleophiles like sodium azide (NaN3).
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted amines or ethers.
科学的研究の応用
(1S,2S)-2-(Ethyl(2-hydroxyethyl)amino)cyclohexan-1-ol has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of drugs targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Biological Studies: It is used in research to understand its interaction with biological systems, including its binding to specific receptors or enzymes.
Industrial Applications: The compound can be used in the production of specialty chemicals and materials.
作用機序
The exact mechanism of action of (1S,2S)-2-(Ethyl(2-hydroxyethyl)amino)cyclohexan-1-ol depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as neurotransmitter receptors or enzymes, modulating their activity. The hydroxyethyl group can form hydrogen bonds with biological molecules, enhancing its binding affinity and specificity.
類似化合物との比較
Similar Compounds
(1R,2R)-2-(Ethyl(2-hydroxyethyl)amino)cyclohexan-1-ol: The enantiomer of the compound, which may have different biological activities.
2-(Ethylamino)cyclohexanol: Lacks the hydroxyethyl group, resulting in different chemical and biological properties.
2-(Hydroxyethylamino)cyclohexanol: Similar structure but with variations in the position of functional groups.
Uniqueness
(1S,2S)-2-(Ethyl(2-hydroxyethyl)amino)cyclohexan-1-ol is unique due to its specific stereochemistry and the presence of both ethyl and hydroxyethyl groups. This combination of features can result in distinct chemical reactivity and biological activity compared to its analogs.
特性
分子式 |
C10H21NO2 |
|---|---|
分子量 |
187.28 g/mol |
IUPAC名 |
(1S,2S)-2-[ethyl(2-hydroxyethyl)amino]cyclohexan-1-ol |
InChI |
InChI=1S/C10H21NO2/c1-2-11(7-8-12)9-5-3-4-6-10(9)13/h9-10,12-13H,2-8H2,1H3/t9-,10-/m0/s1 |
InChIキー |
FQKILLBDILYGSP-UWVGGRQHSA-N |
異性体SMILES |
CCN(CCO)[C@H]1CCCC[C@@H]1O |
正規SMILES |
CCN(CCO)C1CCCCC1O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-(2-Furyl)-3-[(propylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13362001.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-[(2,3,5,6-tetramethylphenyl)sulfanyl]acetamide](/img/structure/B13362009.png)

![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-5-(pyridin-2-yl)-1H-pyrazole-3-carboxamide](/img/structure/B13362018.png)
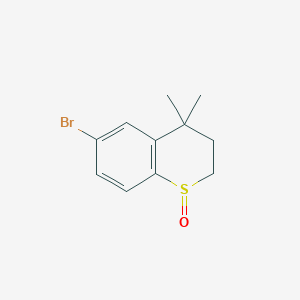
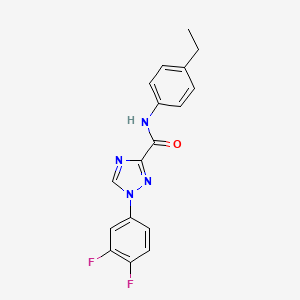
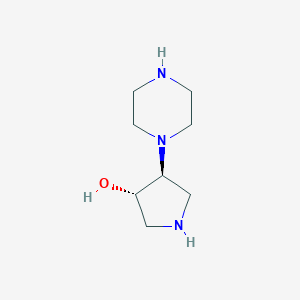
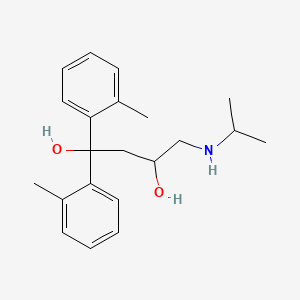

![8-[6-(3,4-Dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]quinoline](/img/structure/B13362056.png)
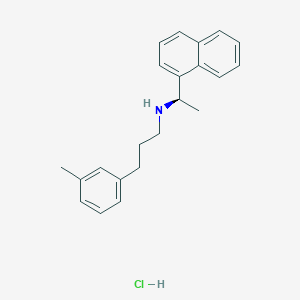
![3-(6-Ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl)-2-methylimidazo[1,2-a]pyridine](/img/structure/B13362064.png)
![N-{4-[(4-aminophenyl)sulfonyl]phenyl}-4-quinazolinamine](/img/structure/B13362071.png)
